molecular formula C13H8F2O B13248203 3',3-Difluorobiphenyl-2-carbaldehyde

3',3-Difluorobiphenyl-2-carbaldehyde

Cat. No.: B13248203
M. Wt: 218.20 g/mol
InChI Key: VLLLDIQHVBDSMK-UHFFFAOYSA-N
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Description

3',3-Difluorobiphenyl-2-carbaldehyde is a fluorinated aromatic aldehyde characterized by a biphenyl core with fluorine atoms at the 3' and 3 positions and an aldehyde functional group at the 2-position of the first benzene ring.

Properties

Molecular Formula

C13H8F2O

Molecular Weight

218.20 g/mol

IUPAC Name

2-fluoro-6-(3-fluorophenyl)benzaldehyde

InChI

InChI=1S/C13H8F2O/c14-10-4-1-3-9(7-10)11-5-2-6-13(15)12(11)8-16/h1-8H

InChI Key

VLLLDIQHVBDSMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C(=CC=C2)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,3-Difluorobiphenyl-2-carbaldehyde typically involves the use of palladium-catalyzed cross-coupling reactions. One common method starts with 2-bromobenzaldehyde, which reacts with 3,3-difluorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate. The reaction is carried out in a solvent mixture of toluene, ethanol, and aqueous sodium carbonate at elevated temperatures .

Industrial Production Methods: Industrial production of 3’,3-Difluorobiphenyl-2-carbaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3’,3-Difluorobiphenyl-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 3’,3-Difluorobiphenyl-2-carboxylic acid.

    Reduction: 3’,3-Difluorobiphenyl-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’,3-Difluorobiphenyl-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,3-Difluorobiphenyl-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 3',3-Difluorobiphenyl-2-carbaldehyde and related compounds:

Compound Name Substituent Positions Key Functional Groups CAS Number Notable Features
This compound 3',3-fluoro; 2-aldehyde Aldehyde, Fluorine Not explicitly listed Balanced electron-withdrawing effects; potential for regioselective reactions .
3',6-Difluorobiphenyl-2-carbaldehyde 3',6-fluoro; 2-aldehyde Aldehyde, Fluorine 1214390-07-4 Asymmetric fluorine distribution alters dipole moments and reactivity .
2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde 3',4'-fluoro; 2-chloro; 4-aldehyde Aldehyde, Chlorine, Fluorine 1962207-81-3 Chlorine introduces stronger electron withdrawal; shifts reaction sites .
3'-Acetyl-[1,1'-biphenyl]-2-carbaldehyde 3'-acetyl; 2-aldehyde Aldehyde, Acetyl CTK7H9992 Acetyl group enhances steric bulk; reduces electrophilicity of aldehyde .
3,3′-Dimethyl-2,2′-bithiophenyl-5-carboxaldehyde Bithiophene core; 5-aldehyde Aldehyde, Methyl Not listed Thiophene rings enhance π-conjugation; used in organic electronics .

Crystallographic and Intermolecular Interactions

While crystallographic data for this compound are absent in the evidence, related fluorinated biphenyls (e.g., 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl carboxylate) exhibit C-H···O and halogen-based interactions (Cl···F, Cl···Cl) that stabilize crystal packing . These interactions suggest that fluorine positioning in the target compound could similarly influence its solid-state behavior, such as melting points or solubility.

Biological Activity

3',3-Difluorobiphenyl-2-carbaldehyde is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a biphenyl structure with two fluorine atoms at the 3' positions and an aldehyde functional group at the 2 position. Its molecular formula is C13H10F2O\text{C}_{13}\text{H}_{10}\text{F}_2\text{O} with a molecular weight of 234.20 g/mol. The presence of fluorine enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Mechanisms of Biological Activity

The aldehyde group in this compound allows it to interact with biological targets through covalent bonding with nucleophilic sites on biomolecules. This reactivity may lead to modifications that alter protein functions or enzyme activities, which are critical processes in biological systems. The following mechanisms have been identified:

  • Covalent Bond Formation : The aldehyde can react with amino acids in proteins, potentially modifying their function.
  • Enzyme Inhibition : By binding to active sites, it may inhibit specific enzymes, affecting metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific targets and mechanisms require further investigation.

Synthesis Methods

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. A common synthetic route includes:

  • Formation of Biphenyl Framework : Utilizing coupling reactions between fluorinated phenyl groups.
  • Aldehyde Introduction : Employing oxidation techniques to introduce the aldehyde group at the desired position.

These methods have been optimized for larger-scale operations, utilizing continuous flow reactors to improve efficiency and purity.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound may act as inhibitors for various enzymes. For instance, compounds featuring similar electrophilic centers have demonstrated inhibitory effects on α-glucosidase, suggesting that this compound could exhibit similar activities .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
3,3'-Difluorobiphenyl Lacks the aldehyde groupMore stable but less reactive than this compound
4,4'-Difluorobiphenyl Similar biphenyl structure but different fluorine positionsDifferent reactivity due to positional differences
3,3'-Difluorobiphenyl-4-carboxylic acid Contains a carboxylic acid group instead of an aldehydeIncreased acidity compared to the aldehyde form

The unique combination of both fluorine atoms and an aldehyde group in this compound gives it distinct reactivity and stability compared to similar compounds.

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